molecular formula C19H19NO3S2 B2754093 2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034399-13-6

2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2754093
CAS RN: 2034399-13-6
M. Wt: 373.49
InChI Key: PIICTMYSNDTGDP-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives incorporating various conjugated linkers such as furan and thiophene have been synthesized and applied in dye-sensitized solar cells (DSSCs). These derivatives, particularly those featuring furan as a conjugated linker, demonstrated a notable increase in solar energy-to-electricity conversion efficiency, highlighting their potential in enhancing the performance of DSSCs (Se Hun Kim et al., 2011).

Heterocyclic Synthesis

The synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing an active methine group at the 4‐position was achieved through reactions involving 2-benzamido-4,5-dihydro-3-thiophene(and -3-furan)carbonitriles. This showcases the compound's utility in creating complex heterocyclic structures, which could have further applications in pharmaceutical and materials science (H. Maruoka et al., 2001).

Organic Electronics

The study of furan-2-yl(phenyl)methanol derivatives in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via an In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction reveals the potential of such compounds in the development of organic electronics. This includes their application in creating high-performance organic semiconductors and conducting polymers with desirable electrical properties (B. Reddy et al., 2012).

Functional Electrolytes for Energy Storage

Heterocyclic compounds such as furan and thiophene have been explored as novel type additives for cathode materials in batteries, demonstrating their ability to improve cathode cycleability performance significantly. These findings indicate the broader applicability of compounds with furan and thiophene units in enhancing the efficiency and durability of energy storage devices (K. Abe et al., 2006).

Bioinorganic Chemistry

Cobalt(II) complexes with Schiff bases derived from thiophene-2-glyoxal have been synthesized and characterized, exhibiting significant antimicrobial activities. This research opens avenues for the use of such compounds in bioinorganic chemistry, particularly in developing new antimicrobial agents with potential applications in medical and environmental disinfection (P. Singh et al., 2009).

properties

IUPAC Name

2-ethylsulfanyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-2-24-15-8-4-3-7-14(15)18(21)20-13-19(22,16-9-5-11-23-16)17-10-6-12-25-17/h3-12,22H,2,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIICTMYSNDTGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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